![molecular formula C7H4BrNO2S B1383528 6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide CAS No. 1427080-37-2](/img/structure/B1383528.png)

6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide

Übersicht

Beschreibung

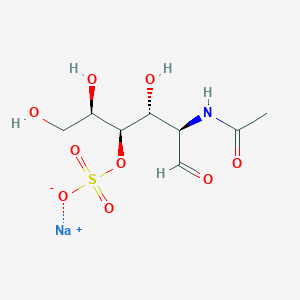

“6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide” is a chemical compound with the molecular formula C7H4BrNO3S . It has a molecular weight of 262.08 .

Synthesis Analysis

The synthesis of “6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide” involves several stages . The first stage involves the reaction of methyl 2-amino-4-bromobenzoate with hydrochloric acid and sodium nitrite in water at 0-5°C . The second stage involves the reaction with sulfur dioxide in water and acetic acid at 0-20°C . The final stage involves the reaction with ammonium hydroxide in water at 10-20°C .Molecular Structure Analysis

The InChI code for “6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide” is 1S/C7H4BrNO3S/c8-4-1-2-5-6 (3-4)13 (11,12)9-7 (5)10/h1-3H, (H,9,10) .Physical And Chemical Properties Analysis

“6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide” is a solid at room temperature . Its solubility is 0.402 mg/ml .Wissenschaftliche Forschungsanwendungen

Oxidation Processes and Chemical Behavior

- Lewis, Miller, Hausman, and Szamborski (1971) demonstrated that 4-isothiazolin-3-one I-oxides and I, I-dioxides, closely related to the compound , can be prepared through oxidation reactions using m-chloroperbenzoic acid and other oxidizing agents (Lewis et al., 1971).

Conformational Analysis and Reactivity

- Ohkata, Okada, and Akiba (1995) studied the conformational features and chemical behavior of compounds similar to 6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide, providing insights into the behavior of isothiazole derivatives (Ohkata et al., 1995).

Catalysis and Synthesis Techniques

- Saha, Ramana, Purkait, Ali, Paul, and Punniyamurthy (2009) explored the copper-catalyzed synthesis of benzimidazoles and benzothiazoles, including 2-aminobenzothiazoles, showcasing the compound's potential in catalytic processes (Saha et al., 2009).

- Wang, Chen, Deng, and Xi (2012) developed a copper-catalyzed method for synthesizing various benzisothiazol-3(2H)-one derivatives, demonstrating the compound's utility in creating diverse chemical structures (Wang et al., 2012).

Structural Analysis and Synthesis

- Kawasaki and Yamamoto (2002) synthesized 6H-dibenzo[b,d]pyran-6-ones using a procedure that potentially involves compounds like 6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide, highlighting its relevance in complex organic synthesis (Kawasaki & Yamamoto, 2002).

Novel Reactions and Mechanisms

- Kolberg, Sieler, and Schulze (1999) discussed the synthesis of oxidized thiadiazines, demonstrating the potential of compounds like 6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide in novel chemical reactions (Kolberg et al., 1999).

Safety and Hazards

The safety information for “6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if you feel unwell .

Wirkmechanismus

Target of Action

It is known that benzothiazole derivatives, to which this compound belongs, have a wide range of biological activities and can interact with various biological targets .

Mode of Action

Benzothiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that benzothiazole derivatives generally have high gastrointestinal absorption and are bbb permeant .

Result of Action

Benzothiazole derivatives can have a variety of effects depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzothiazole derivatives .

Eigenschaften

IUPAC Name |

6-bromo-1-oxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2S/c8-4-1-2-5-6(3-4)12(11)9-7(5)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKIZTMNUKDXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)S(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromobenzo[d]isothiazol-3(2H)-one 1-oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl]methyl})amine hydrochloride](/img/structure/B1383449.png)

![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)acetic acid hydrate](/img/structure/B1383465.png)

![2-{1H-pyrrolo[2,3-c]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B1383466.png)